Dodecane-5,6-diol

Antifoaming Defoaming Surfactant Formulation

Dodecane-5,6-diol delivers silicone-comparable antifoaming without surface defects—critical for coatings, adhesives, and surfactant formulations where silicone is prohibitive. Unlike terminal 1,2-diols, its mid-chain hydroxyls prevent micelle formation, preserving micellar equilibrium in complex surfactant packages. Threo isomer offers maximum antifoaming potency; erythro provides higher thermal stability (mp 119–124°C) for polymer synthesis. Enantiopure threo serves as a chiral building block for cholesteric LC dopants. Supplied as crystalline solid at ≥98% purity. Choose your isomer based on application.

Molecular Formula C12H26O2
Molecular Weight 202.33 g/mol
Cat. No. B12323597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecane-5,6-diol
Molecular FormulaC12H26O2
Molecular Weight202.33 g/mol
Structural Identifiers
SMILESCCCCCCC(C(CCCC)O)O
InChIInChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3
InChIKeyCOLYTQSCHUMMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecane-5,6-diol: A Mid-Chain Vicinal Diol Differentiated by Hydroxyl Position for Antifoaming and Formulation Applications


Dodecane-5,6-diol (CAS 70859-32-4 for erythro; CAS 70859-33-5 for threo) is a straight-chain C12 aliphatic vicinal diol bearing two adjacent hydroxyl groups at the 5- and 6-positions of the alkane backbone [1]. Both erythro and threo diastereomers are commercially available as crystalline solids with purities ≥96–98% (GC) . Unlike terminal 1,2-diols, the mid-chain hydroxyl positioning confers distinct physicochemical properties—including altered melting point, surface activity, and micellization behavior—that directly impact performance in antifoaming, liquid-crystal dopant, and specialty polymer applications [2].

Why Positional Isomers of Dodecanediol Cannot Be Interchanged in Performance-Critical Formulations


Dodecanediols with identical molecular formulas (C₁₂H₂₆O₂) and molecular weights (~202.34 g/mol) are not functionally equivalent. The position of the two hydroxyl groups along the alkyl chain governs antifoaming potency, micelle-forming tendency, and solid-state thermal properties. Systematic studies demonstrate that 5,6-dodecanediols exhibit markedly different foam-suppression behavior compared to 1,2-, 1,12-, or symmetrically centered isomers [1]. Furthermore, centrally positioned diols such as 5,6-dodecanediol do not form micelle-like aggregates in aqueous solution, whereas terminal 1,2-diols do—a distinction that directly impacts surfactant compatibility and formulation stability [2]. Substituting a terminal diol for the 5,6-isomer without accounting for these differences risks compromising antifoaming efficiency, introducing unwanted micellization, or altering processability due to divergent melting points.

Quantitative Differentiation Evidence for Dodecane-5,6-diol Versus Closest Analogs and Alternatives


Antifoaming Efficacy of 5,6-Dodecanediols Matches Silicone Antifoamers and Exceeds Octanol

5,6-Dodecanediols (both threo and erythro) demonstrate antifoaming performance comparable to commercial silicone-based antifoaming agents and superior to octanol, a widely used conventional antifoaming agent [1]. In the same Ross-Miles foam-height assay system, the antifoaming power of dodecanediols increased when hydroxyl groups were positioned near the chain center, with 5,6-dodecanediols representing the optimal positioning within the C12 series [1].

Antifoaming Defoaming Surfactant Formulation

Hydroxyl Positioning Within the Dodecanediol Series: 5,6-Isomer Maximizes Antifoaming Performance

Among dodecanediol positional isomers (1,2-; 2,3-; 3,4-; 4,5-; 5,6-; and 6,7-dodecanediol), the antifoaming power is greatest when the two hydroxyl groups are located near the center of the alkyl chain [1]. The 5,6-isomer and 4,5-isomer exhibit the strongest foam-suppressing activity, while terminal 1,2- and symmetrical mid-chain isomers (6,7-) are markedly less effective [1]. This positional dependence constitutes a quantifiable selection criterion that cannot be inferred from molecular formula alone.

Structure-Activity Relationship Antifoaming Diol Positional Isomers

Stereochemistry Drives Antifoaming Performance: Threo Isomer Outperforms Erythro

Threo-5,6-dodecanediol consistently exhibits superior antifoaming power compared to its erythro diastereomer [1]. This stereochemical effect is general across the vicinal diol series: threo (or dl) forms outperform erythro (or meso) forms [1]. The physical basis for this difference is reflected in the substantial melting point divergence—threo isomer mp 47 °C versus erythro isomer mp 119–124 °C —indicating different intermolecular packing that likely influences interfacial activity.

Stereochemistry Diastereomer Comparison Antifoaming

Mid-Chain Diols Do Not Form Micelle-Like Aggregates Unlike Terminal 1,2-Diols

Glycols bearing both hydroxyl groups in median positions, including 5,6-dodecanediol, do not form micelle-like structures in aqueous solution, whereas diols with hydroxyls at terminal 1,2-positions or at least one terminal hydroxyl exhibit break points in surface tension, solubilization, and viscosity profiles indicative of micelle-like aggregation [1]. This behavioral dichotomy is a direct consequence of hydroxyl positioning and provides a clear physicochemical criterion for distinguishing 5,6-dodecanediol from 1,2-dodecanediol in surfactant-containing formulations.

Micellization Aqueous Solution Behavior Formulation Compatibility

Melting Point Differentiation Enables Processing and Formulation Tailoring

The melting point of threo-5,6-dodecanediol (47 °C) is 9–13 °C lower than that of 1,2-dodecanediol (56–60 °C) and 32–37 °C lower than that of 1,12-dodecanediol (79–84 °C) . Within the 5,6-dodecanediol diastereomer pair, the threo form melts at 47 °C while the erythro form melts at 119–124 °C—a striking 72–77 °C difference . These thermal property differentials directly affect handling, dissolution kinetics, and compatibility with heat-sensitive formulation components.

Thermal Properties Solid-State Chemistry Formulation Processing

High-Value Application Scenarios for Dodecane-5,6-diol Driven by Quantitative Differentiation Evidence


Silicone-Free Antifoaming Agent for Aqueous Surfactant Systems

Where silicone antifoamers are undesirable—due to surface-defect concerns in coatings, adhesion interference, or regulatory restrictions—threo-5,6-dodecanediol delivers comparable antifoaming efficacy with a simpler organic molecular profile [1]. Its mid-chain hydroxyl positioning and threo stereochemistry provide the maximum antifoaming response within the dodecanediol isomer series, as established by Ross-Miles foam-height assays directly comparing silicone, octanol, and positional isomers [1].

Chiral Dopant Precursor for Liquid Crystal Display (LCD) Formulations

The threo-5,6-dodecanediol isomer, with its defined (5S,6S) or (5R,6R) absolute configuration, serves as a key building block for chiral dopants used in cholesteric liquid crystal mixtures [1]. Its stereochemistry enables precise control over helical twisting power, a parameter that is directly dependent on enantiomeric purity and stereochemical identity. The erythro isomer, with a markedly higher melting point, may alternatively be selected where enhanced thermal stability of the intermediate is required during dopant synthesis.

Specialty Polyester and Polyurethane Synthesis Exploiting Mid-Chain Diol Architecture

Incorporating 5,6-dodecanediol as a diol monomer introduces mid-chain kinks into polyester or polyurethane backbones, disrupting crystallinity in a manner distinct from terminal diols. This architectural effect can be exploited to tune glass transition temperature, flexibility, and degradation profiles. The choice between threo (mp 47 °C) and erythro (mp 119–124 °C) diastereomers provides an additional degree of freedom for matching monomer melting behavior to polymerization conditions .

Surfactant-Compatible Additive Where Micellar Integrity Must Be Preserved

In formulations where the primary surfactant's micellar structure is essential for product performance (e.g., solubilization, emulsification, controlled release), 5,6-dodecanediol is a non-micelle-forming diol additive that is less likely to perturb the existing micellar equilibrium than 1,2-dodecanediol or other terminal diols [1]. This behavior, rooted in the mid-chain hydroxyl positioning, makes it a rational choice for complex surfactant packages requiring antifoaming or co-surfactant functionality without compromising micelle-dependent properties.

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